![molecular formula C27H26N4O4 B7716020 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one](/img/structure/B7716020.png)
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxadiazole moiety is then incorporated through a series of reactions involving nitrile and hydrazine derivatives. The final step involves coupling the piperazine and oxadiazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .
Comparison with Similar Compounds
Similar compounds include:
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Shares the piperazine and methoxyphenyl groups but lacks the oxadiazole moiety.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a similar piperazine structure but with different substituents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a piperazine ring and methoxyphenyl group but with different heterocyclic components.
These comparisons highlight the unique combination of functional groups in 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-33-23-12-10-22(11-13-23)30-14-16-31(17-15-30)25(32)19-34-24-9-5-8-21(18-24)27-28-26(29-35-27)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSZXPHXCAUJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
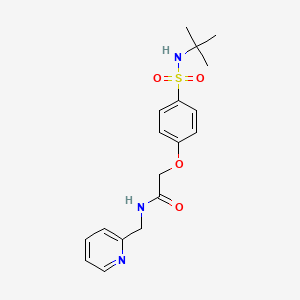
![N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7715939.png)
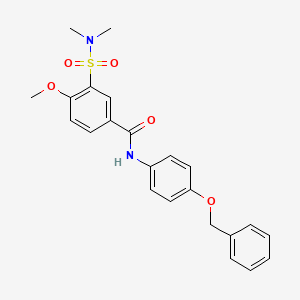
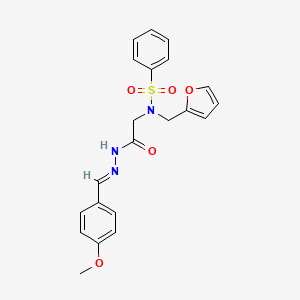
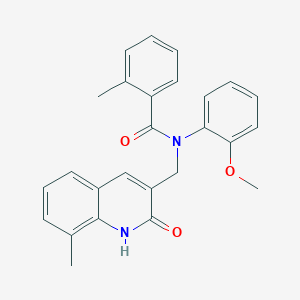
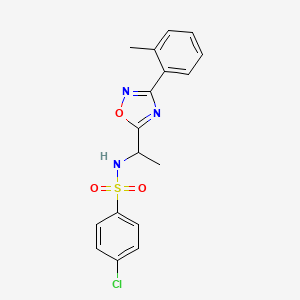
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7715971.png)
![N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7716002.png)

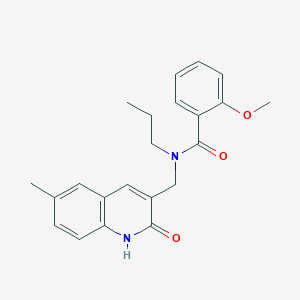
![2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B7716010.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)
![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7716036.png)
